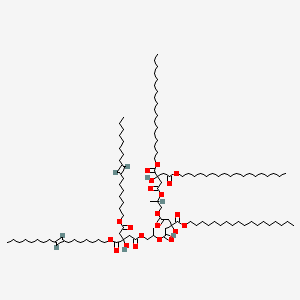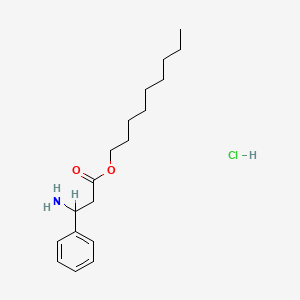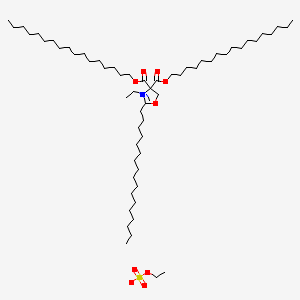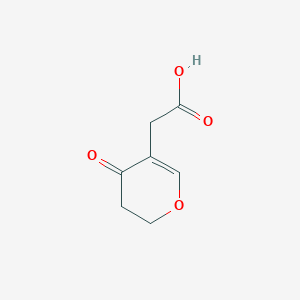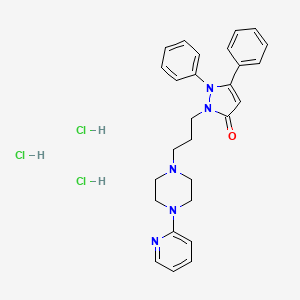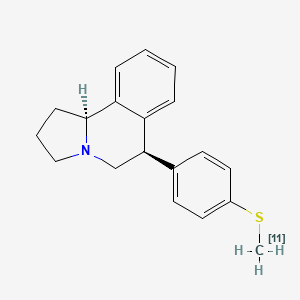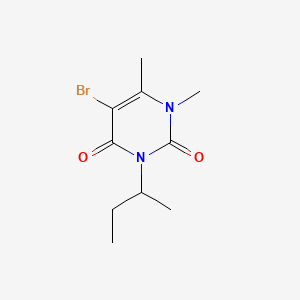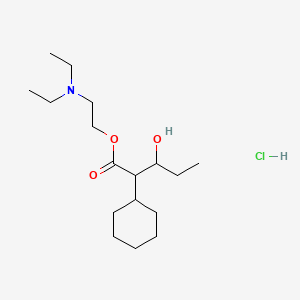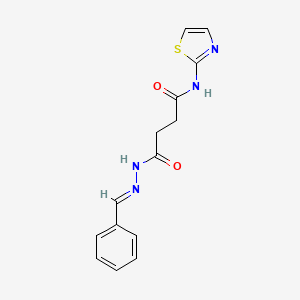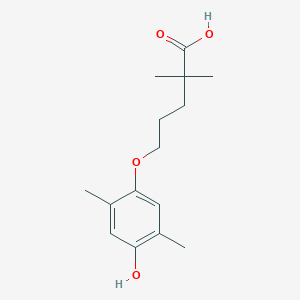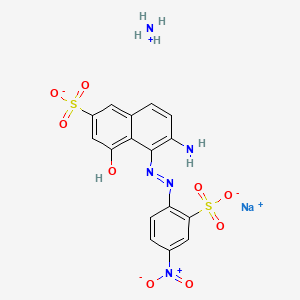
Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s unique structure and properties make it valuable in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Neutralization: The final product is neutralized with ammonium and sodium ions to form the ammonium sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent production rates.
化学反応の分析
Types of Reactions
Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from partially oxidized intermediates to fully oxidized compounds.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
科学的研究の応用
Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of biological samples.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application:
In pH indicators: The azo group undergoes protonation and deprotonation, leading to color changes.
In staining techniques: The compound binds to specific cellular components, enhancing contrast in microscopy images.
In therapeutic applications: The compound’s structure allows it to interact with biological molecules, potentially affecting cellular processes.
類似化合物との比較
Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate can be compared to other azo dyes, such as:
Disodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Similar in structure but differs in the cation used for neutralization.
Methyl orange: Another azo dye used as a pH indicator, but with a different structure and color range.
Congo red: An azo dye used in histology for staining amyloid proteins, with distinct staining properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties.
特性
CAS番号 |
83721-57-7 |
|---|---|
分子式 |
C16H14N5NaO9S2 |
分子量 |
507.4 g/mol |
IUPAC名 |
azanium;sodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N4O9S2.H3N.Na/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);1H3;/q;;+1/p-1 |
InChIキー |
SIKPXUBISMHSBC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
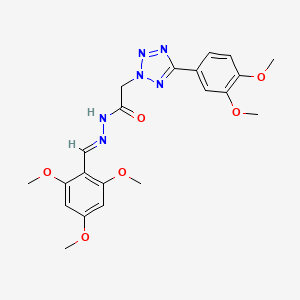
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
